molecular formula C12H17N3O B13004397 4-(Piperidin-1-yl)benzohydrazide

4-(Piperidin-1-yl)benzohydrazide

Katalognummer: B13004397
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: NLDYZVXJDDWPJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Piperidin-1-yl)benzohydrazide is a chemical compound that features a piperidine ring attached to a benzohydrazide moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both the piperidine and benzohydrazide functional groups endows it with unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-yl)benzohydrazide typically involves the condensation of 4-(Piperidin-1-yl)benzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

4-(Piperidin-1-yl)benzoic acid+Hydrazine hydrateThis compound+Water\text{4-(Piperidin-1-yl)benzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 4-(Piperidin-1-yl)benzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Piperidin-1-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of benzohydrazide oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzohydrazides.

Wissenschaftliche Forschungsanwendungen

4-(Piperidin-1-yl)benzohydrazide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Piperidin-1-yl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

    Piperidine Derivatives: Compounds like 4-(Piperidin-1-yl)benzoic acid and 4-(Piperidin-1-yl)benzamide share structural similarities.

    Benzohydrazide Derivatives: Compounds such as 4-(2-(Piperidin-1-yl)ethoxy)benzohydrazide and 2-chloro-4-(Piperidin-1-yl)benzohydrazide.

Uniqueness: 4-(Piperidin-1-yl)benzohydrazide is unique due to the combination of the piperidine ring and benzohydrazide moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C12H17N3O

Molekulargewicht

219.28 g/mol

IUPAC-Name

4-piperidin-1-ylbenzohydrazide

InChI

InChI=1S/C12H17N3O/c13-14-12(16)10-4-6-11(7-5-10)15-8-2-1-3-9-15/h4-7H,1-3,8-9,13H2,(H,14,16)

InChI-Schlüssel

NLDYZVXJDDWPJI-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.